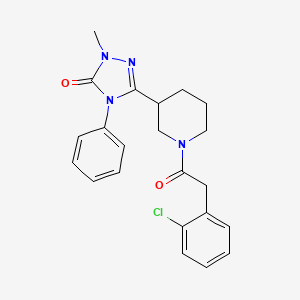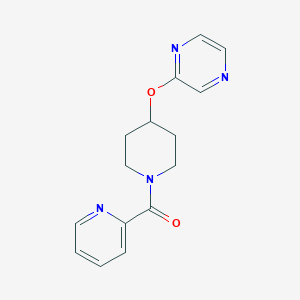
N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core fused with an octahydro-1,4-benzodioxin moiety
Applications De Recherche Scientifique
N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Quinoxaline Derivatives
Quinoxaline derivatives, such as Quinoxaline 1,4-di-N-oxides (QdNO’s), have been used as potent drugs since the middle of the last century . They were initially used as food additives to improve animal growth, but their use as antibacterial agents led to an interest in investigating their mechanism of action . It was discovered that this heterocycle can cause DNA damage . Most of the research has been focused on studying their action as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents .
Benzodioxin Derivatives
Compounds containing a benzodioxin moiety have been synthesized as possible therapeutic agents for Alzheimer’s disease . The synthesis of these compounds often involves the reaction of 1,4-benzodioxane-6-amine with various halides . These compounds have been studied for their inhibitory activity on cholinesterase enzymes, which are good agents for treating Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with octahydro-1,4-benzodioxin-6-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of N-alkyl or N-aryl quinoxaline derivatives.
Comparaison Avec Des Composés Similaires
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness: N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of the quinoxaline and octahydro-1,4-benzodioxin moieties allows it to interact with a broader range of molecular targets compared to its analogs .
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(11-1-3-13-14(9-11)19-6-5-18-13)20-12-2-4-15-16(10-12)23-8-7-22-15/h1,3,5-6,9,12,15-16H,2,4,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORBSGJBOJTOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC4=NC=CN=C4C=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)
![4-[({1-[(2-METHOXYPHENYL)CARBAMOYL]PIPERIDIN-4-YL}METHYL)CARBAMOYL]-3-(THIOPHEN-2-YL)BUTANOIC ACID](/img/structure/B2495932.png)




![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2495946.png)


![N-[(4-methoxyphenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2495949.png)

![ethyl 4-(2-{[5-(2,3-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2495951.png)
